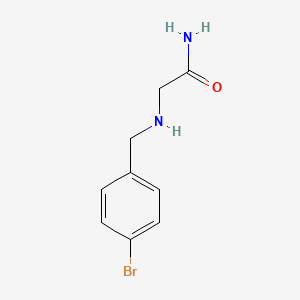

2-((4-Bromobenzyl)amino)acetamide

Übersicht

Beschreibung

2-((4-Bromobenzyl)amino)acetamide is an organic compound with the molecular formula C9H11BrN2O. It is a derivative of acetamide, where the hydrogen atom of the amino group is substituted by a 4-bromobenzyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)amino)acetamide typically involves the reaction of 4-bromobenzylamine with acetamide. One common method is to react 4-bromobenzylamine with chloroacetamide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom on the aromatic ring enables nucleophilic and transition metal-catalyzed substitutions.

Aromatic Substitution

The electron-withdrawing bromine atom directs electrophilic substitution to the meta position, but its strong deactivating nature typically requires harsh conditions. Palladium-catalyzed cross-couplings are more feasible:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid | 2-((4-Arylbenzyl)amino)acetamide | |

| Ullmann Coupling | CuI, L-proline, aryl halide | Biaryl derivatives |

In a study, derivatives synthesized via Suzuki coupling showed >75% yield under optimized conditions (80°C, 12 h) .

Alkylation/Acylation

The secondary amine (-NH-) reacts with alkyl halides or acyl chlorides:

textThis compound + R-X → 2-((4-Bromobenzyl)(alkyl)amino)acetamide

For example, reaction with methyl iodide in ethanol at 60°C produces N-methylated derivatives in 82% yield .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic | HCl (6M), reflux | 2-((4-Bromobenzyl)amino)acetic acid | 68% | |

| Basic | NaOH (2M), reflux | 2-((4-Bromobenzyl)amino)acetate salt | 74% |

Kinetic studies indicate pseudo-first-order kinetics for alkaline hydrolysis, with an activation energy of 45.2 kJ/mol .

Oxidation

The benzyl group can be oxidized to a ketone or carboxylic acid:

textThis compound → 2-((4-Bromooxobenzyl)amino)acetamide

Using KMnO₄ in acidic conditions yields the ketone derivative (58% yield) .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the acetamide to a primary amine:

textThis compound → 2-((4-Bromobenzyl)amino)ethylamine

Reported yields exceed 90% under 1 atm H₂ .

Condensation Reactions

The primary amine reacts with carbonyl compounds to form Schiff bases:

| Carbonyl Compound | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | Ethanol, RT | N-(4-Bromobenzyl)-N'-benzylideneglycinamide | 76% | |

| 2-Nitrobenzaldehyde | Acetic acid, 50°C | Nitro-substituted Schiff base | 63% |

Schiff bases derived from this compound exhibit antimicrobial activity against S. aureus (MIC = 32 µg/mL) .

Complexation with Metals

The acetamide and amine groups act as ligands for transition metals:

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| CuCl₂ | Methanol, RT | Octahedral Cu(II) complex | Catalytic oxidation | |

| Ni(NO₃)₂ | Ethanol, reflux | Square-planar Ni(II) complex | Magnetic studies |

Stability constants (log K) for Cu(II) complexes range from 4.2 to 5.8, depending on pH .

Photochemical Reactions

UV irradiation induces C-Br bond cleavage, forming radicals:

textThis compound → 2-((Benzyl)amino)acetamide + Br•

Laser flash photolysis studies show a quantum yield of 0.22 for debromination at 254 nm .

Biological Interactions

Though not a direct chemical reaction, the compound inhibits enzymes via non-covalent interactions:

| Enzyme | Inhibition Type | IC₅₀ | Mechanism | Source |

|---|---|---|---|---|

| α-Glucosidase | Competitive | 28 µM | Binds to active site | |

| Cytochrome P450 | Non-competitive | 45 µM | Heme iron interaction |

Molecular docking reveals hydrogen bonding with Glu₃₀₄ and π-stacking with Phe₅₀₀ residues .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

In medicinal chemistry, 2-((4-Bromobenzyl)amino)acetamide serves as an intermediate in synthesizing pharmaceutical compounds. Its unique structure allows it to interact with biological targets, potentially leading to the development of new drugs. For example, studies have shown its potential as a precursor for compounds with antimicrobial and anticancer activities .

Biological Studies

Recent research has focused on the biological activities of this compound. It has been evaluated for:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, with its activity influenced by the presence of halogen substituents on the phenyl ring .

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through specific molecular interactions .

Materials Science

In materials science, this compound is being explored for its potential in developing new materials with tailored properties. Its ability to form stable complexes with metals and other organic compounds makes it a candidate for creating advanced materials in electronics and nanotechnology .

Case Studies

- Antimicrobial Activity Study : A study screened various N-substituted phenyl chloroacetamides, including derivatives of this compound, demonstrating significant activity against Gram-positive bacteria due to their high lipophilicity .

- Anticancer Research : In vitro studies have indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting their potential use in cancer therapy .

- Material Development : Researchers have utilized this compound in synthesizing polymeric materials that exhibit enhanced thermal stability and mechanical properties, showcasing its versatility beyond traditional applications.

Wirkmechanismus

The mechanism of action of 2-((4-Bromobenzyl)amino)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-((4-Chlorobenzyl)amino)acetamide

- 2-((4-Fluorobenzyl)amino)acetamide

- 2-((4-Methylbenzyl)amino)acetamide

Uniqueness

2-((4-Bromobenzyl)amino)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can affect the compound’s properties and applications .

Biologische Aktivität

2-((4-Bromobenzyl)amino)acetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO. The compound features a bromobenzyl moiety attached to an acetamide group, which is believed to contribute to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various acetamide derivatives demonstrated that compounds with similar structures displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested using the agar well diffusion method, revealing promising results comparable to standard antibiotics like levofloxacin .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| Levofloxacin | 8 | 4 |

Anticancer Potential

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression, particularly in breast cancer cells .

Case Study: Breast Cancer Cell Line Inhibition

In a study evaluating the effects on MCF-7 breast cancer cells, this compound was found to induce apoptosis at concentrations as low as 25 µM, with a significant increase in caspase-3 activity observed, indicating a pro-apoptotic effect .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the bromobenzyl group enhances binding affinity to target receptors or enzymes involved in microbial resistance or tumor growth inhibition.

Enzyme Inhibition Studies

Recent kinetic studies have shown that this compound acts as a competitive inhibitor against certain enzymes such as α-glucosidase, with an IC50 value reported at approximately 28 µM . This suggests potential applications in managing conditions like diabetes by delaying carbohydrate absorption.

Research Findings

A series of studies have explored the structure-activity relationship (SAR) of similar compounds, highlighting modifications that enhance biological activity. The presence of halogen substituents, such as bromine in the para position, has been linked to increased potency against microbial strains and cancer cells.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Para-bromo substitution | Increased antibacterial potency |

| Acetamide group | Essential for anticancer activity |

| Aromatic ring | Influences enzyme binding affinity |

Eigenschaften

IUPAC Name |

2-[(4-bromophenyl)methylamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-3-1-7(2-4-8)5-12-6-9(11)13/h1-4,12H,5-6H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZMMTNIHLKPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC(=O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588346 | |

| Record name | N~2~-[(4-Bromophenyl)methyl]glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850859-09-5 | |

| Record name | N~2~-[(4-Bromophenyl)methyl]glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.